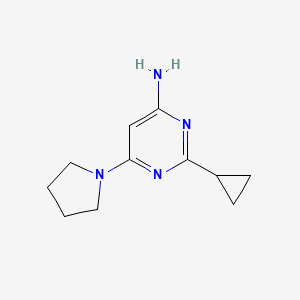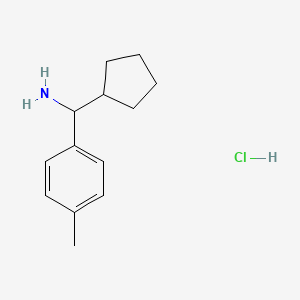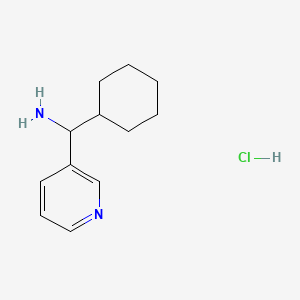
2-Ciclopropil-6-(pirrolidin-1-il)pirimidin-4-amina
Descripción general
Descripción
2-Cyclopropyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C11H16N4 and its molecular weight is 204.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Cyclopropyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclopropyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Descubrimiento de fármacos y química medicinal
El anillo de pirrolidina es una característica común en muchos compuestos biológicamente activos, y su presencia en 2-Ciclopropil-6-(pirrolidin-1-il)pirimidin-4-amina sugiere posibles aplicaciones en el descubrimiento de fármacos. La estructura cíclica saturada de cinco miembros de la pirrolidina puede contribuir a la estereoquímica de la molécula y mejorar la cobertura tridimensional, lo cual es crucial para la interacción con los objetivos biológicos . Este compuesto podría utilizarse para sintetizar entidades novedosas con actividad selectiva contra diversas enfermedades.
Terapias antifibróticas
Los derivados de pirimidina han mostrado promesa en la actividad antifibrótica. El núcleo de pirimidina de This compound podría explorarse para el desarrollo de nuevos agentes antifibróticos. Estos compuestos podrían potencialmente inhibir la expresión de colágeno y otros marcadores fibróticos en modelos de cultivo celular, lo que indica un posible papel en el tratamiento de enfermedades fibróticas .
Investigación de enfermedades neurodegenerativas
El componente de pirimidina del compuesto podría modificarse para crear inhibidores selectivos para enzimas o receptores involucrados en enfermedades neurodegenerativas. Por ejemplo, los derivados de pirimidina se han diseñado como inhibidores de la cinasa 3 terminal N de c-Jun (JNK3), que es un objetivo para el tratamiento de enfermedades neurodegenerativas . Esto sugiere que This compound podría servir como punto de partida para la síntesis de inhibidores de JNK3.
Agentes antibacterianos
Los estudios de relación estructura-actividad (SAR) de los derivados de pirimidina han revelado que ciertos sustituyentes en el anillo de pirimidina pueden mejorar la actividad antibacteriana. Modificando los sustituyentes en This compound, podría ser posible desarrollar nuevos agentes antibacterianos con mayor eficacia .
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various receptors and enzymes . For instance, derivatives of 2-(pyrrolidin-1-yl)pyrimidine have been reported to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor .
Mode of Action
It’s worth noting that similar compounds have shown to inhibit a wide range of enzymes . These include phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Biochemical Pathways
Similar compounds have been found to have antioxidative and antibacterial properties, and their effects on cell cycle have been characterized .
Result of Action
Similar compounds have been found to have diverse biological activities .
Análisis Bioquímico
Biochemical Properties
2-Cyclopropyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, such as phosphodiesterase type 5 and isocitrate dehydrogenase 1 . These interactions can lead to the modulation of enzyme activity, either inhibiting or activating them, which in turn affects the overall biochemical processes within the cell.
Cellular Effects
The effects of 2-Cyclopropyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the insulin-like growth factor 1 receptor, which plays a critical role in cell growth and differentiation . Additionally, 2-Cyclopropyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, 2-Cyclopropyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. These binding interactions can result in enzyme inhibition or activation, depending on the specific target. For instance, this compound has been shown to inhibit the activity of endothelin-converting enzyme 1, which is involved in the regulation of vascular function . Additionally, 2-Cyclopropyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 2-Cyclopropyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine in laboratory settings have been studied extensively. Over time, this compound can undergo stability and degradation processes, which can affect its efficacy and potency. In in vitro studies, it has been observed that the compound remains stable under specific conditions, but may degrade over extended periods . Long-term effects on cellular function have also been noted, with prolonged exposure leading to changes in cell viability and function.
Dosage Effects in Animal Models
In animal models, the effects of 2-Cyclopropyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine vary with different dosages. At lower doses, the compound may exhibit therapeutic effects without significant adverse effects. At higher doses, toxic or adverse effects may be observed. For example, studies have shown that high doses of this compound can lead to hepatotoxicity and nephrotoxicity in animal models . It is essential to determine the optimal dosage to balance efficacy and safety.
Subcellular Localization
The subcellular localization of 2-Cyclopropyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine is essential for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
2-cyclopropyl-6-pyrrolidin-1-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4/c12-9-7-10(15-5-1-2-6-15)14-11(13-9)8-3-4-8/h7-8H,1-6H2,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNVHUGCGGLYBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=C2)N)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-4-yl)methanone hydrochloride](/img/structure/B1471551.png)





